molecular formula C15H15N5O2 B2762075 1,3-dimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946331-85-7

1,3-dimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2762075
CAS RN: 946331-85-7
M. Wt: 297.318
InChI Key: DIIFPIQGERKHFE-UHFFFAOYSA-N
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Description

The compound “1,3-dimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It contains a pyrido[2,3-d]pyrimidine core, which is a fused pyrimidine and pyridine ring . This core is substituted with various functional groups, including a dimethylamino group and a pyridin-4-ylmethylamino group .


Synthesis Analysis

The synthesis of similar pyrido[2,3-d]pyrimidine compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one core. This is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The pyrido[2,3-d]pyrimidine core is a bicyclic structure consisting of a pyrimidine ring fused with a pyridine ring . This core is further substituted with a dimethylamino group and a pyridin-4-ylmethylamino group .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The pyrido[2,3-d]pyrimidine core, as well as the amino groups, can participate in various chemical reactions .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

The compound has shown potential in the treatment of tropical diseases such as leishmaniasis and malaria. It exhibits potent antileishmanial and antimalarial activities, which are crucial given the high global incidence of these diseases and the emergence of drug-resistant strains .

Pharmacological Effects

Pyrazole-bearing compounds like F2455-0648 are recognized for their diverse pharmacological effects. They have been synthesized and structurally verified, showing promise in the development of new drugs with potent biological activities .

Neuroprotective Potential

Research indicates that derivatives of pyrazoline, a related compound, may have neuroprotective effects. This suggests that F2455-0648 could be explored for its potential benefits in protecting nerve cells against damage or degeneration .

Antioxidant Properties

Compounds with pyrazoline structures have been associated with antioxidant activities. They may help in combating oxidative stress, which is linked to various diseases. F2455-0648 could contribute to this field by mitigating oxidative damage in cells .

Enzyme Inhibition

F2455-0648 may play a role in enzyme inhibition, particularly in targeting enzymes like acetylcholinesterase. This is significant for conditions where normal enzyme activity is disrupted, leading to neurological impairments .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given the reported activity of similar compounds, it may be of interest to investigate its potential as a therapeutic agent, particularly in the context of cancer treatment .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Mode of Action

This is a common mode of action for many small molecule inhibitors .

Biochemical Pathways

The compound’s inhibition of its target can affect various biochemical pathways, primarily those involved in cell cycle regulation. By inhibiting CDK2, the compound can disrupt the progression of the cell cycle, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they are likely to be well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the compound’s action is likely to be cell cycle arrest and apoptosis in cells where the target protein is active. This can lead to a reduction in the growth and proliferation of these cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially denature the compound, reducing its efficacy .

properties

IUPAC Name

1,3-dimethyl-5-(pyridin-4-ylmethylamino)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-19-13-12(14(21)20(2)15(19)22)11(5-8-17-13)18-9-10-3-6-16-7-4-10/h3-8H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIFPIQGERKHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NCC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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